An In-depth Technical Guide to D-Glucose-3,5-d2: Structure, Properties, and Applications in Metabolic Research
An In-depth Technical Guide to D-Glucose-3,5-d2: Structure, Properties, and Applications in Metabolic Research
Introduction: Tracing the Flow of Life with Isotopic Precision
In the intricate landscape of metabolic research, the ability to quantitatively track the flux of molecules through biochemical pathways is paramount. Stable isotope tracers have emerged as an indispensable and safe tool for these investigations, offering a window into the dynamic processes of living systems without the complications of radioactive materials.[1] Among these, deuterated glucose ([D]-glucose) is a cornerstone for probing central carbon metabolism.[1] This guide focuses on a specific, powerful isotopologue: D-Glucose-3,5-d2. By replacing hydrogen with its heavier, stable isotope deuterium at the C-3 and C-5 positions, this molecule becomes a high-fidelity tracer for dissecting key metabolic routes, including glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the structure, properties, analysis, and core applications of D-Glucose-3,5-d2.
Part 1: Chemical Identity and Physicochemical Properties
Chemical Structure
D-Glucose-3,5-d2 is an isotopologue of D-glucose where the hydrogen atoms on the third and fifth carbons of the pyranose ring are substituted with deuterium (²H or D). This specific labeling is crucial as these positions are metabolically active and their deuteration allows for the precise tracking of the glucose backbone through various enzymatic transformations.
The molecule exists in equilibrium between its α- and β-anomeric forms in solution, with the pyranose ring being the predominant structure.[3]
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Molecular Formula: C₆H₁₀D₂O₆[4]
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Alternate Names: D-Glucose-3,5-²H₂, D-[3,5-²H₂]glucose[5][6]
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InChI Key: WQZGKKKJIJFFOK-UVBBDBFFSA-N[7]
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SMILES: [2H][C@]1(O)(CO)OC(O)[C@@H]1O[7]
Physicochemical Data
The introduction of two deuterium atoms results in a slight increase in molecular weight compared to unlabeled D-glucose. Other physical properties are largely comparable to the natural compound.
| Property | Value | Source(s) |
| Molecular Weight | 182.17 g/mol | [4][7] |
| Appearance | White to colorless crystalline powder | [8][9] |
| Melting Point | α-anomer: 146 °C; β-anomer: 150 °C (for unlabeled glucose) | [9] |
| Solubility | Highly soluble in water, poorly soluble in ethanol | [9] |
Note: Properties such as melting point and solubility are cited for unlabeled D-glucose but are expected to be nearly identical for D-Glucose-3,5-d2.
Part 2: Synthesis and Isotopic Purity Analysis
Conceptual Synthesis Pathway
A plausible strategy would involve starting with a readily available glucose derivative and employing a series of protection, oxidation, deuteration, and deprotection steps. For instance, a synthesis could conceptually proceed by:
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Selective Protection: Protecting all hydroxyl groups except those at C-3 and C-5, or protecting them in a way that allows for their selective deprotection later.
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Oxidation: Oxidizing the free hydroxyl groups at C-3 and C-5 to form a diketone intermediate.
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Stereoselective Reduction with Deuteride: Reducing the ketone groups using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄). This step is critical for introducing the deuterium atoms with the correct stereochemistry.
-
Deprotection: Removing all protecting groups to yield the final D-Glucose-3,5-d2 product.
This approach ensures precise control over the location of the deuterium labels, which is essential for its function as a metabolic tracer.[12]
Quality Control: Verification of Isotopic Purity
Ensuring the isotopic enrichment and positional accuracy of the deuterium labels is the most critical aspect of quality control. The two primary analytical techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[12]
NMR is a powerful, non-destructive technique that provides definitive structural information.[13]
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¹H NMR: In the proton NMR spectrum of D-Glucose-3,5-d2, the signals corresponding to the protons at the C-3 and C-5 positions will be absent or significantly diminished. This provides direct evidence of successful deuteration. Furthermore, the coupling patterns of adjacent protons (e.g., at C-2, C-4, and C-6) will be simplified due to the absence of coupling to H-3 and H-5, offering further confirmation.[13]
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²H NMR: A deuterium NMR spectrum will show distinct signals at the chemical shifts corresponding to the C-3 and C-5 positions, directly confirming the presence and location of the deuterium labels.[12]
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¹³C NMR: The carbon signals for C-3 and C-5 will exhibit an "isotope effect," appearing as multiplets with slightly shifted chemical shifts due to coupling with deuterium (a spin-1 nucleus).
Experimental Protocol: NMR Sample Preparation
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Dissolve Sample: Accurately weigh 5-10 mg of D-Glucose-3,5-d2 and dissolve it in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D₂O, 99.9%).[13]
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Transfer: Transfer the solution to a clean, 5 mm NMR tube.
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Equilibration: Allow the sample to stand for at least one hour to ensure it reaches anomeric equilibrium before analysis.[13]
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Acquisition: Acquire 1D ¹H, 1D ¹³C, and 1D ²H spectra. For unambiguous assignment, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[14][15]
GC-MS is a highly sensitive technique used to quantify isotopic enrichment.[12] Glucose is not volatile, so it must first be chemically modified into a derivative that can be vaporized and passed through the gas chromatograph.
Experimental Protocol: GC-MS Analysis (Aldonitrile Pentaacetate Derivative) This protocol is a robust and widely used method for analyzing deuterated glucose.[12]
-
Sample Preparation: Lyophilize an aqueous sample of D-Glucose-3,5-d2 to complete dryness.
-
Derivatization (Step 1 - Oximation): Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) to the dry sample. Heat the mixture at 90°C for 60 minutes. This step converts the open-chain aldehyde group to an oxime.[12]
-
Derivatization (Step 2 - Acetylation): Cool the solution and add 100 µL of acetic anhydride to acetylate all the hydroxyl groups. Incubate at 60°C for 30 minutes.[12]
-
Final Preparation: Evaporate the reagents under a stream of nitrogen. Re-dissolve the resulting aldonitrile pentaacetate derivative in 100 µL of ethyl acetate for injection into the GC-MS.[12]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample.
-
Separation: Use a capillary column suitable for sugar analysis (e.g., DB-17). The oven temperature is programmed to ramp from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 280°C) to ensure separation of the derivative from any contaminants.[12]
-
Detection (MS): The mass spectrometer, typically operating in Electron Ionization (EI) mode, fragments the derivative. By analyzing the mass-to-charge ratio (m/z) of specific fragments, the mass isotopomer distribution can be determined. This allows for precise calculation of the percentage of molecules that are correctly labeled with two deuterium atoms.[12][16]
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Part 3: Applications in Metabolic Research
The strategic placement of deuterium at C-3 and C-5 makes D-Glucose-3,5-d2 an exceptionally informative tracer for several core metabolic pathways. As the labeled glucose is metabolized, the deuterium atoms are transferred to other molecules, such as water, lactate, and amino acids, allowing researchers to quantify the rates of these pathways.[2]
Core Applications:
-
Gluconeogenesis (GNG): This is a primary application. When D-Glucose-3,5-d2 is metabolized through glycolysis to pyruvate and then used for gluconeogenesis, the deuterium atoms can be exchanged with protons from body water in the mitochondrial steps of the TCA cycle. By measuring the loss of deuterium from the resulting newly synthesized glucose, one can precisely calculate the rate of endogenous glucose production.[2]
-
Glycolysis: The rate of glycolysis can be inferred by tracking the appearance of deuterium in downstream metabolites like lactate and alanine.
-
Pentose Phosphate Pathway (PPP): The PPP is another major pathway of glucose metabolism. The fate of the deuterium labels can help distinguish flux through the PPP versus glycolysis.
-
Deuterium Metabolic Imaging (DMI): This is an emerging and powerful non-invasive imaging technique.[17] By administering D-Glucose-3,5-d2, researchers can use specialized magnetic resonance (MR) techniques to visualize the spatial distribution of downstream deuterated metabolites (like lactate and glutamate) in real-time within living tissues.[17][18][19] This has significant potential for cancer diagnosis and monitoring treatment response, as many tumors exhibit altered glucose metabolism (the Warburg effect).[1][17]
Conclusion
D-Glucose-3,5-d2 is more than just a labeled molecule; it is a sophisticated probe for quantifying metabolic dynamics. Its value lies in the precise positioning of its deuterium labels, which provides a clear and interpretable signal for tracking the flux through central carbon pathways. Supported by robust analytical methods like NMR and GC-MS for quality assurance, this tracer enables researchers to gain deep, mechanistic insights into cellular energy metabolism. As advanced techniques like Deuterium Metabolic Imaging become more widespread, the role of D-Glucose-3,5-d2 in both fundamental research and translational medicine—from understanding diabetes to developing new cancer therapies—will undoubtedly continue to expand.
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